![molecular formula C18H28O2S B12608098 2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene CAS No. 918341-18-1](/img/structure/B12608098.png)
2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene is an organic compound characterized by its unique structure, which includes a methanesulfonyl group attached to an ethenyl chain, and a benzene ring substituted with three isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene can be achieved through several methods. One common approach involves the use of methanesulfonyl chloride and an appropriate ethenyl precursor. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the methanesulfonyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The ethenyl group can participate in addition reactions, while the benzene ring provides a stable aromatic system for further functionalization .
相似化合物的比较
Similar Compounds
- 2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(methyl)benzene
- 2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(ethyl)benzene
Uniqueness
2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene is unique due to the presence of isopropyl groups, which provide steric hindrance and influence the compound’s reactivity and physical properties. This makes it distinct from similar compounds with different alkyl substituents .
属性
CAS 编号 |
918341-18-1 |
|---|---|
分子式 |
C18H28O2S |
分子量 |
308.5 g/mol |
IUPAC 名称 |
2-(2-methylsulfonylethenyl)-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C18H28O2S/c1-12(2)15-10-17(13(3)4)16(8-9-21(7,19)20)18(11-15)14(5)6/h8-14H,1-7H3 |
InChI 键 |
XMYWSPNWSLRQCW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C=CS(=O)(=O)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


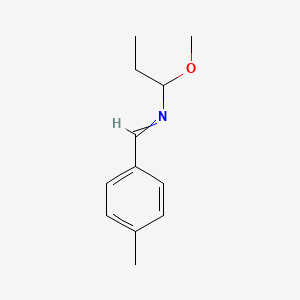
![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
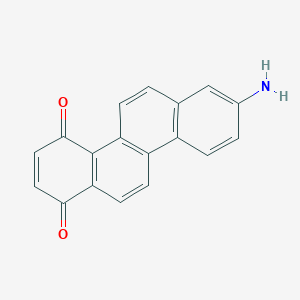
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)



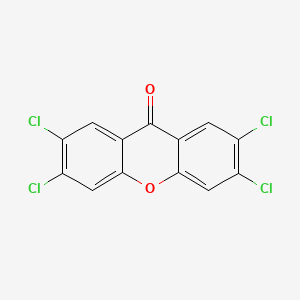
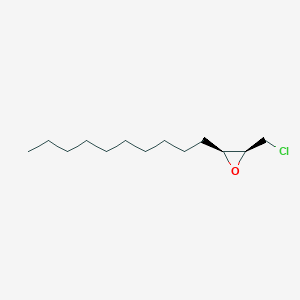
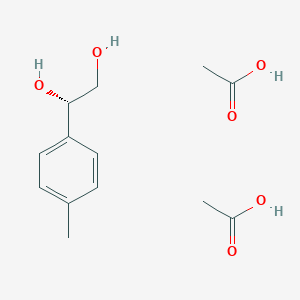
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)
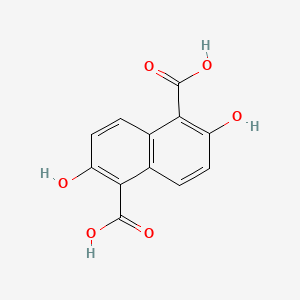
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)

